Egfr WT/T790M-IN-1

Description

Functional Role of EGFR in Cellular Processes

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating essential cellular activities. mdpi.comresearchgate.nettandfonline.com Upon binding to its specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR transitions from an inactive monomeric state to an active homodimer or heterodimer with other members of the ErbB family of receptors. mdpi.comtandfonline.com This dimerization stimulates the intrinsic protein-tyrosine kinase activity located in the cytoplasmic domain of the receptor. mdpi.com

The activation of the kinase domain leads to the autophosphorylation of several tyrosine residues in the C-terminal tail of the receptor. mdpi.com These phosphorylated sites serve as docking platforms for various adapter proteins and enzymes containing Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains. jhoponline.com The recruitment of these signaling molecules initiates a cascade of downstream intracellular signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ-PKC pathway. mdpi.comresearchgate.netfrontiersin.org These signaling cascades ultimately modulate a wide array of cellular functions, including proliferation, survival, differentiation, and migration. nih.govmdpi.commedchemexpress.com

Overview of Activating EGFR Mutations in Carcinogenesis

In certain cancers, somatic mutations in the EGFR gene lead to its constitutive, ligand-independent activation, resulting in uncontrolled cell division and tumor growth. mdpi.comfrontiersin.org These "activating mutations" are particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 10-15% of patients in Western populations and up to 50% in Asian populations. nih.govbohrium.com

The most common activating mutations are deletions in exon 19 and a single point mutation in exon 21, resulting in a leucine (B10760876) to arginine substitution at codon 858 (L858R). patsnap.comacs.orgacs.org These mutations destabilize the inactive conformation of the EGFR kinase domain, leading to its persistent activation. nih.gov The presence of these mutations is a strong predictor of sensitivity to first-generation EGFR tyrosine kinase inhibitors (TKIs). patsnap.com

Mechanisms of Acquired Resistance to First- and Second-Generation EGFR Tyrosine Kinase Inhibitors

Despite the initial success of first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) in patients with activating EGFR mutations, the majority of patients eventually develop acquired resistance. biomolther.orgaacrjournals.org The most common mechanism of this resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR kinase domain known as the T790M mutation. biomolther.orgaacrjournals.org

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 in exon 20 of the EGFR gene. This "gatekeeper" mutation does not completely block the binding of first-generation TKIs but significantly increases the receptor's affinity for ATP, its natural substrate. nih.gov This heightened ATP affinity allows the mutated receptor to outcompete the inhibitor, leading to the reactivation of downstream signaling pathways and tumor progression. nih.gov

Second-generation EGFR TKIs, such as afatinib (B358) and dacomitinib, were developed to overcome T790M-mediated resistance. biomolther.org These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain. biomolther.org While they show activity against T790M in preclinical models, their clinical efficacy is often limited by dose-limiting toxicities due to their simultaneous inhibition of wild-type (WT) EGFR. biomolther.org This has driven the development of third-generation inhibitors that selectively target the T790M mutant while sparing WT EGFR.

Egfr WT/T790M-IN-1: A Profile in Targeted Inhibition

In the ongoing effort to develop more effective and selective EGFR inhibitors, numerous compounds are synthesized and evaluated for their potential to overcome resistance. This compound is one such chemical compound designed to inhibit both wild-type and mutated forms of EGFR.

Research Findings

Research data on this compound indicates its activity against different forms of the EGFR protein. The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%.

The reported IC50 values for this compound are as follows:

EGFRWT: 0.097 µM

EGFRT790M: 0.280 µM

EGFRL858R: 0.051 µM

This data suggests that this compound is a potent inhibitor of the activating L858R mutation and the wild-type form of EGFR. Its inhibitory activity against the T790M resistance mutation is also noted, albeit at a slightly higher concentration compared to the L858R and wild-type forms. This profile suggests that while it can inhibit the T790M mutant, it is not highly selective for it over the wild-type receptor, a characteristic that differentiates it from third-generation inhibitors designed for high T790M selectivity.

Inhibitory Activity of this compound

| Target | IC50 (µM) |

|---|---|

| EGFRWT | 0.097 |

| EGFRT790M | 0.280 |

| EGFRL858R | 0.051 |

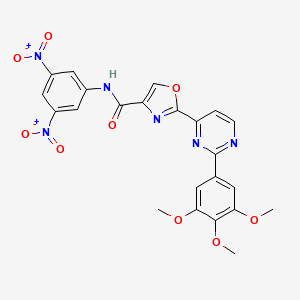

Structure

3D Structure

Properties

Molecular Formula |

C23H18N6O9 |

|---|---|

Molecular Weight |

522.4 g/mol |

IUPAC Name |

N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30) |

InChI Key |

PQRCJFXEOCWONW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Pathogenesis of Egfr T790m Mediated Resistance

Characterization of the Threonine 790 to Methionine Substitution (T790M)

The T790M mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 within the EGFR kinase domain. oncotarget.com This position is critically located at the entrance of a hydrophobic pocket in the back of the ATP-binding cleft, earning it the "gatekeeper" residue designation. nih.gov The substitution of the smaller threonine with the bulkier methionine residue was initially thought to cause resistance primarily through steric hindrance, physically obstructing the binding of TKIs like gefitinib (B1684475) and erlotinib (B232). frontiersin.orgresearchgate.net However, this hypothesis is challenged by the fact that the T790M mutant remains susceptible to structurally similar irreversible inhibitors. nih.gov

The T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases. amegroups.orgplos.org It typically arises as a secondary mutation in tumors that already harbor a primary activating EGFR mutation, such as an exon 19 deletion or the L858R point mutation. nih.gov

Biophysical and Structural Determinants of T790M Resistance

The resistance conferred by the T790M mutation is a multifactorial phenomenon involving kinetic and conformational alterations within the EGFR kinase domain.

A key mechanism by which the T790M mutation confers drug resistance is by increasing the affinity of the EGFR kinase for ATP. nih.govoncotarget.com While sensitizing mutations like L858R activate EGFR, they also decrease the kinase's affinity for ATP, creating a therapeutic window for competitive inhibitors. nih.goversnet.org The subsequent acquisition of the T790M mutation restores the ATP affinity to near wild-type levels. nih.goversnet.org This increased competition from ATP diminishes the potency of ATP-competitive inhibitors. amegroups.orgoncotarget.com

Kinetic studies have quantified this change in ATP affinity. For the drug-sensitive L858R mutant, the Michaelis-Menten constant (Km) for ATP is significantly higher compared to the wild-type EGFR. In the double mutant L858R/T790M, the Km for ATP is markedly decreased, indicating a higher affinity. nih.gov

Table 1: Kinetic Parameters of EGFR Kinase Mutants

| EGFR Kinase Variant | Km [ATP] (μM) | Relative ATP Affinity |

|---|---|---|

| WT | ~1-5 | Normal |

| L858R | ~148 | Decreased |

| L858R/T790M | ~8.4 | Restored to near WT |

| T790M | Not significantly affected | Normal |

Data derived from kinetic characterization studies. nih.gov

While increased ATP affinity is a primary driver of resistance, conformational changes and steric hindrance also play a role. frontiersin.orgresearchgate.net The substitution of the smaller threonine with the bulkier methionine at the gatekeeper position 790 can physically impede the binding of some TKIs. frontiersin.orgresearchgate.net

Structural analyses have revealed that the T790M mutation induces conformational changes in key structural elements of the EGFR kinase domain, including the αC-helix, the activation loop (A-loop), and the P-loop. frontiersin.org These alterations can shift the conformational equilibrium of the kinase towards its active state. frontiersin.org Molecular dynamics simulations have shown that in the L858R/T790M double mutant, the distances between ATP and the A-loop, αC-helix, and P-loop are shorter, leading to more favorable interactions and increased binding affinity. frontiersin.org The bulky methionine side chain in T790M can also induce a conformational change that reduces the capacity of some EGFR-TKIs to bind effectively within the ATP-kinase pocket. researchgate.net

Molecular Consequences of T790M Co-occurrence with Sensitizing Mutations

The presence of the T790M mutation alongside a primary sensitizing mutation leads to significant alterations in downstream signaling and cellular behavior.

The T790M mutation, particularly in the context of an activating mutation like L858R, leads to the reactivation of key downstream signaling pathways that promote cell survival and proliferation, even in the presence of TKIs. scienceopen.com These pathways include the PI3K/Akt and MAPK/ERK pathways. scienceopen.com The emergence of the T790M mutation is known to lead to the reactivation of either or both of these pathways. scienceopen.com

Furthermore, studies have shown that combined inhibition of MEK (a downstream effector of the MAPK pathway) and PI3K can induce the phosphorylation of p38 MAPK, leading to the activation of the apoptosis cascade in TKI-resistant cells. scienceopen.com In some contexts, the T790M mutation has been shown to not significantly affect signaling through Src, STAT5, and p38 in the absence of effective TKI inhibition. plos.org The activation of the PI3K/Akt pathway is a critical event maintained by the T790M mutation in the presence of gefitinib, contributing to resistance. ersnet.org

The molecular alterations driven by the T790M mutation translate into changes in cellular behavior, notably an increase in migration and invasion. Studies have shown that extracellular vesicles derived from EGFR-T790M positive lung cancer cells can enhance the aggressiveness of TKI-sensitive cells, leading to increased proliferation, migration, and invasion. iiarjournals.org This effect is partially mediated through the activation of FAK, AKT, and ERK1/2. iiarjournals.org

However, the direct impact of the T790M mutation on migration and invasion can be complex. In some experimental models, the continuous exposure to gefitinib in cells with acquired resistance (not T790M-mediated) prevented epithelial-mesenchymal transition (EMT) and inhibited migration. plos.org In contrast, in H1975 cells, which harbor the T790M mutation, gefitinib had no effect on migration or invasion, correlating with its lack of effect on EGFR phosphorylation. plos.org This suggests that the impact on cellular phenotypes is closely linked to the ability of a given TKI to inhibit the T790M-mutant EGFR. The acquisition of an EMT phenotype, characterized by increased migration and invasion abilities, has been linked to acquired EGFR TKI resistance. oncotarget.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Gefitinib |

| Erlotinib |

Preclinical Discovery and Design Principles of Egfr Wt/t790m in 1 Class Inhibitors

Rationales for Developing Mutant-Selective Third-Generation EGFR Tyrosine Kinase Inhibitors

First-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib (B232), are reversible inhibitors that showed significant efficacy in patients with activating EGFR mutations, like exon 19 deletions (del19) and the L858R point mutation. mdpi.comnih.gov However, patients inevitably develop acquired resistance, most commonly through a secondary mutation in exon 20, leading to the substitution of threonine with methionine at position 790 (T790M). mdpi.comspandidos-publications.comd-nb.infomdpi.com This "gatekeeper" mutation accounts for over 50% of acquired resistance cases to first-generation TKIs. mdpi.comascopubs.orgamegroups.org The T790M mutation was thought to cause resistance by sterically hindering the binding of first-generation TKIs. spandidos-publications.com Furthermore, it increases the ATP affinity of the L858R mutant, making it more difficult for ATP-competitive inhibitors to be effective. acs.org

Second-generation EGFR TKIs, like afatinib (B358) and dacomitinib, were developed to overcome T790M-mediated resistance. nih.govresearchgate.net These are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP binding pocket. nih.govoncotarget.com While they showed activity against T790M mutants, their clinical utility was limited by a narrow therapeutic window due to their potent inhibition of wild-type (WT) EGFR, leading to significant toxicities. nih.govnih.govresearchgate.net

This clinical need for potent and selective inhibitors of the T790M resistance mutation, while sparing WT EGFR to minimize toxicity, drove the development of third-generation EGFR TKIs. nih.govaacrjournals.org These inhibitors are designed to be highly selective for both the initial activating mutations and the T790M resistance mutation. mdpi.comnih.gov

Medicinal Chemistry Approaches for Enhanced Selectivity

The enhanced selectivity of third-generation EGFR TKIs is achieved through specific medicinal chemistry strategies that exploit the structural differences between wild-type and mutant EGFR.

A key feature of many third-generation EGFR inhibitors is their ability to form an irreversible covalent bond with the Cysteine-797 (Cys797) residue located in the ATP-binding site of the EGFR kinase domain. mdpi.comoncotarget.comfrontiersin.orgaustinpublishinggroup.com This covalent interaction is crucial for achieving potent and sustained inhibition of the target. Unlike the reversible binding of first-generation inhibitors, this irreversible binding provides a significant advantage in overcoming the increased ATP affinity associated with the T790M mutation. mdpi.com

The mechanism involves an electrophilic "warhead" on the inhibitor molecule, often an acrylamide (B121943) group, which acts as a Michael acceptor. nih.govnih.gov This group reacts with the nucleophilic thiol side chain of the Cys797 residue, forming a stable covalent adduct. mdpi.comnih.gov This covalent bond formation is a hallmark of inhibitors like osimertinib (B560133), almonertinib, nazartinib, and others in this class. mdpi.comfrontiersin.org The loss of this cysteine residue, through mutations like C797S, is a known mechanism of resistance to these third-generation TKIs, as the serine residue is a much weaker nucleophile. nih.govfrontiersin.org

The selectivity of third-generation inhibitors for mutant EGFR over WT EGFR is a result of specific structural modifications that capitalize on the altered conformation of the ATP-binding pocket caused by the T790M mutation. oncotarget.comtandfonline.com

A pivotal change in the design of third-generation inhibitors was the switch from the quinazoline (B50416) core of earlier generations to a pyrimidine (B1678525) scaffold. nih.govbiomolther.org This anilinopyrimidine scaffold is better accommodated within the ATP-binding pocket of the T790M mutant, leading to a binding affinity that can be 100-200 times greater for the mutant enzyme compared to WT EGFR. oncotarget.com

Furthermore, specific substitutions on the pyrimidine core are crucial for selectivity. For instance, in lazertinib, a substituted pyrazole (B372694) moiety facilitates both van der Waals and hydrogen bonding interactions within the kinase domain, contributing to its selectivity for the T790M mutation. rsc.orgrsc.org Molecular dynamics simulations have shown that the T790M mutation can optimize the orientation of the inhibitor for binding, improving interactions with key residues like Val726, Met793, and Cys797. tandfonline.com The design of these inhibitors often involves placing specific chemical groups in regions of the binding pocket that are more accessible or have altered properties in the mutant versus the wild-type enzyme. acs.orgrsc.orgrsc.org

Structure-Activity Relationship (SAR) Elucidation

The development of potent and selective third-generation EGFR inhibitors has been heavily reliant on understanding the structure-activity relationships (SAR) that govern their interaction with the target enzyme.

SAR studies have identified several key pharmacophoric elements essential for the activity of this class of inhibitors. The central aminopyrimidine core is a fundamental scaffold that provides the basic framework for binding to the EGFR kinase domain. oncotarget.combenthamscience.com The covalent warhead, typically an acrylamide group, is another critical component, responsible for the irreversible binding to Cys797. nih.gov

The nature and position of substituents on the pyrimidine ring and the aniline (B41778) moiety significantly influence both potency and selectivity. For example, a flexible morpholine-substituted aniline at the C-2 position of the pyrimidine core has been shown to improve the selectivity for T790M-containing EGFR mutants over wild-type EGFR. researchgate.net SAR studies on pyrazolopyrimidine pharmacophores have also led to the development of potent and selective inhibitors. nih.gov The exploration of different chemical groups at various positions has allowed for the fine-tuning of inhibitor properties to achieve high potency against the double mutant (e.g., L858R/T790M) while maintaining a high selectivity index over WT EGFR. nih.gov

| Pharmacophoric Feature | Function | Example Moieties |

|---|---|---|

| Core Scaffold | Provides the basic binding framework for the ATP pocket. | Pyrimidine, Pyrazolopyrimidine |

| Covalent Warhead | Forms an irreversible covalent bond with Cys797. | Acrylamide, α-chlorofluoroacetamide |

| Selectivity-Enhancing Groups | Exploit structural differences between mutant and WT EGFR to enhance selectivity. | Substituted pyrazole, Morpholine-substituted aniline |

Computational methods have played a crucial role in accelerating the discovery and optimization of third-generation EGFR inhibitors. acs.orgchemrxiv.orgacs.org These in silico techniques provide valuable insights into the molecular interactions between the inhibitors and the EGFR kinase domain, guiding the rational design of new compounds. nih.govscirp.org

Molecular Dynamics (MD) Simulations: MD simulations have been extensively used to study the dynamic behavior of EGFR in complex with various inhibitors. acs.orgrsc.org These simulations can reveal how mutations like T790M affect the conformational landscape of the binding site and how inhibitors adapt to these changes. tandfonline.comacs.org For instance, MD studies have shown that the T790M mutation can alter the orientation of the inhibitor, leading to more favorable interactions. tandfonline.com They have also been used to investigate the role of specific residues, such as Asp855, in determining ligand selectivity. acs.org

Virtual Screening and QSAR: Virtual screening of large compound libraries using docking simulations has been employed to identify new potential EGFR inhibitors. chemrxiv.orgacs.org Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, are used to correlate the chemical structures of inhibitors with their biological activities. benthamscience.comacs.orgnih.gov These models can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. acs.orgnih.gov For example, 3D-QSAR models have been developed to guide the design of inhibitors targeting triple mutant EGFR (L858R/T790M/C797S). nih.gov

| Computational Method | Application | Key Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the dynamic interactions between inhibitors and EGFR. | Understanding conformational changes due to mutations and their impact on inhibitor binding. tandfonline.comacs.org |

| Binding Free Energy Calculations (e.g., MM-PBSA) | Predicting the binding affinity of inhibitors. | Quantifying the energetic contributions of different molecular interactions to binding. rsc.org |

| Virtual Screening | Identifying novel inhibitor scaffolds from large compound databases. | Discovery of new chemical starting points for inhibitor development. chemrxiv.orgacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the potency of new compounds. | Guiding the rational design and optimization of inhibitors with improved activity. benthamscience.comacs.org |

Optimization Strategies for Overcoming T790M Resistance

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). medchemexpress.comtandfonline.com This "gatekeeper" mutation, which involves the substitution of a threonine with a methionine at position 790, sterically hinders the binding of reversible inhibitors and increases the receptor's affinity for ATP, thereby reducing the efficacy of many ATP-competitive drugs. nih.govaacrjournals.orgnih.gov Consequently, a significant focus of preclinical discovery has been the rational design and optimization of inhibitors capable of overcoming this resistance mechanism. Strategies have evolved from developing irreversible inhibitors to creating mutant-selective agents and dual inhibitors that target both wild-type (WT) and T790M-mutant EGFR.

A key optimization strategy involves designing inhibitors that form a covalent bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR. rsc.orgoncotarget.com This irreversible binding mode can overcome the increased ATP affinity conferred by the T790M mutation. nih.gov Third-generation inhibitors like Osimertinib (AZD9291) and Rociletinib (CO-1686) were developed based on this principle. aacrjournals.orgmdpi.comaacrjournals.org They incorporate a reactive chemical group, such as an acrylamide moiety, that forms a covalent adduct with Cys797. aacrjournals.org This approach led to the development of agents highly potent against T790M-mutant EGFR. aacrjournals.org The design of these molecules was optimized for selectivity towards mutant EGFR, sparing the wild-type form to reduce toxicities associated with WT EGFR inhibition. nih.govacs.org For example, AZD9291 was engineered to be a potent, selective, and irreversible inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation. acs.org

Another optimization approach focuses on developing dual inhibitors that potently target both EGFR WT and the T790M mutant. This strategy is exemplified by the development of novel sulfadiazine (B1682646) derivatives. rsc.org Researchers have synthesized and evaluated a series of these compounds, integrating biological assays with molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis to refine their structure-activity relationships (SAR). rsc.org

The design process for these sulfadiazine-based inhibitors involved several key steps. Synthesis began with creating a core structure which was then modified by coupling it with a variety of chemical groups to produce a library of hydrazone derivatives. rsc.org These derivatives were then tested for their ability to inhibit the proliferation of cancer cell lines that either overexpress wild-type EGFR (A431 and A549 cells) or harbor the T790M mutation (H1975 cells). rsc.org

The research identified several compounds with potent activity against both WT and mutant EGFR. The table below summarizes the inhibitory concentrations (IC₅₀) for the most promising compounds compared to reference drugs.

| Compound | Cell Line | EGFR Status | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 8 | H1975 | L858R/T790M | 4.78 | rsc.org |

| Compound 12 | H1975 | L858R/T790M | 5.33 | rsc.org |

| Compound 14 | H1975 | L858R/T790M | 6.41 | rsc.org |

| Gefitinib | H1975 | L858R/T790M | >10 | mdpi.com |

| Erlotinib | A431 | WT (overexpressed) | 17.50 | rsc.org |

| Osimertinib | H1975 | L858R/T790M | 0.0085 | rsc.org |

Further enzymatic assays confirmed the dual inhibitory potential of these novel compounds. Molecular docking studies provided insight into the binding mechanisms, showing that the most effective compounds formed favorable interactions within the ATP-binding sites of both EGFR WT and EGFR T790M. rsc.org For instance, Compound 12 was identified as a highly potent dual inhibitor, outperforming the reference drug gefitinib against the T790M mutant kinase. rsc.org

The structure-activity relationship studies revealed that specific chemical substitutions were crucial for potent activity. rsc.org The strategic placement of different functional groups on the sulfadiazine scaffold influenced the compounds' inhibitory power and selectivity. rsc.org This iterative process of design, synthesis, and evaluation is fundamental to optimizing inhibitors to overcome T790M-mediated resistance.

In addition to covalent and dual inhibitors, allosteric inhibitors represent another advanced strategy. These molecules bind to a site on the EGFR kinase domain distinct from the ATP pocket, offering a way to inhibit the enzyme that is not competitive with ATP. oncotarget.com This can be particularly effective against the T790M mutant, which has an increased affinity for ATP. nih.gov The development of mutant-selective allosteric inhibitors is a promising approach to circumvent resistance to traditional ATP-competitive agents. oncotarget.com

Collectively, these optimization strategies—from creating irreversible covalent binders and mutant-selective inhibitors to designing potent dual-target and allosteric molecules—demonstrate a sophisticated, structure-based approach to addressing the clinical challenge of T790M resistance in EGFR-driven cancers.

In Vitro Biological Characterization of Egfr Wt/t790m in 1 Analogs

Enzyme Kinetic Studies of EGFR Kinase Inhibition

Enzyme kinetic studies are crucial for determining the potency and selectivity of inhibitors. For EGFR WT/T790M-IN-1 analogs, these studies have focused on their ability to block the kinase activity of both wild-type and mutant forms of EGFR.

The T790M mutation in EGFR is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govpnas.orgdovepress.com Therefore, a key characteristic of effective next-generation inhibitors is their ability to potently inhibit this resistant mutant. This compound, also known as Compound 16h, has been identified as a dual inhibitor of both wild-type (WT) EGFR and the T790M mutant. medchemexpress.eu

Research has shown that the T790M mutation increases the affinity of the EGFR kinase for ATP, which is a primary mechanism of drug resistance. nih.govoncotarget.com This makes it more challenging for ATP-competitive inhibitors to be effective. Irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the EGFR active site have been developed to overcome this resistance. oncotarget.commdpi.com

Analogs of this compound have demonstrated potent inhibitory activity against various EGFR mutants. For instance, the related compound EGFR-IN-1 shows strong inhibition of the gefitinib-resistant EGFR L858R/T790M mutant. medchemexpress.commedchemexpress.com Another example, DY3002, potently inhibits the EGFR T790M mutant with an IC50 of 0.71 nM. mdpi.com Similarly, EGFR T790M/L858R-IN-2 is a potent inhibitor of EGFR T790M/L858R with an IC50 value of 3.5 nM. medchemexpress.com

The table below summarizes the inhibitory concentrations of various EGFR inhibitors against different EGFR mutations.

A critical aspect of developing EGFR inhibitors is achieving selectivity for mutant forms over wild-type (WT) EGFR. aacrjournals.orgnih.gov Inhibition of WT EGFR is associated with toxicities such as skin rash and gastrointestinal side effects. aacrjournals.org Therefore, a high selectivity index, which is the ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR, is a desirable characteristic.

EGFR-IN-1 has been reported to have a 100-fold selectivity for the L858R/T790M mutant over WT EGFR. medchemexpress.commedchemexpress.com Another compound, DY3002, demonstrated a significantly high selectivity index of 632.0 for the EGFR T790M mutant over WT EGFR. mdpi.com This indicates a strong preference for the mutant form, potentially leading to a better safety profile. In contrast, EGFR T790M/L858R-IN-2 showed an IC50 of 1290 nM for WT EGFR, compared to 3.5 nM for the T790M/L858R mutant, also indicating high selectivity. medchemexpress.com

The table below presents the selectivity of various inhibitors for mutant versus wild-type EGFR.

Cellular Efficacy in Preclinical Models

Beyond enzymatic inhibition, it is essential to evaluate the efficacy of these compounds in a cellular context. Preclinical models, such as cancer cell lines, provide valuable insights into how these inhibitors affect cell signaling, proliferation, and survival.

EGFR activation, through ligand binding or mutation, leads to receptor autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. nih.gov The T790M mutation can lead to increased EGFR phosphorylation. dovepress.com

This compound analogs have been shown to effectively suppress EGFR autophosphorylation and downstream signaling in mutant cell lines. For example, EGFR-IN-1 inhibits the phosphorylation of EGFR (p-EGFR) in H1975 (L858R/T790M) and HCC827 (exon 19 deletion) cells with IC50 values of 4 nM and 9 nM, respectively. medchemexpress.commedchemexpress.com EGFR T790M/L858R-IN-2 also decreases the expression of p-EGFR, as well as downstream signaling proteins p-AKT and p-ERK1/2, in a dose-dependent manner in H1975 and HCC827 cells. medchemexpress.com The T790M/L858R double mutant has been shown to have a significantly higher level of autophosphorylation compared to single mutants or wild-type EGFR. frontiersin.org

By inhibiting EGFR signaling, these compounds can suppress the growth of cancer cells and induce apoptosis (programmed cell death). This compound is known to arrest the cell cycle in the G2/M phase and induce apoptosis. medchemexpress.eu

EGFR-IN-1 demonstrates strong anti-proliferative activity against H1975 cells (harboring the L858R/T790M mutations) and HCC827 cells (with an exon 19 deletion), with IC50 values of 4 nM and 28 nM, respectively. medchemexpress.commedchemexpress.com Similarly, DY3002 exhibits potent inhibitory activity against H1975 cells with an IC50 of 0.037 μM. mdpi.com Furthermore, EGFR T790M/L858R-IN-2 induces apoptosis and cell cycle arrest in the G1 phase in H1975 and HCC827 cells. medchemexpress.com Studies have also shown that the combination of certain EGFR inhibitors with radiation can enhance apoptosis in NSCLC cells with the T790M mutation. cancerbiomed.org

The table below summarizes the anti-proliferative and apoptotic effects of these compounds in T790M-positive cell lines.

Mechanistic Insights into Cellular Target Engagement

The primary mechanism of action for many EGFR inhibitors, including analogs of this compound, involves the formation of a covalent bond with Cys797 in the ATP-binding pocket of the EGFR kinase domain. mdpi.com This irreversible binding is particularly effective against the T790M mutant, as it can overcome the increased ATP affinity conferred by this mutation. nih.govoncotarget.com

The T790M mutation itself does not significantly affect the binding affinity of some inhibitors like gefitinib (B1684475), but it does increase the kinase's affinity for ATP, making it a more effective competitor. nih.govpnas.org Therefore, the covalent binding of irreversible inhibitors provides a significant advantage in potency.

Studies have also explored the structural basis for inhibitor binding and how modifications to the inhibitor scaffold can enhance potency and selectivity. rsc.org For example, the development of third-generation EGFR TKIs has focused on creating molecules that can effectively target the T790M mutation while sparing WT EGFR. aacrjournals.orgnih.gov

In Vivo Preclinical Pharmacological Investigations

Antitumor Efficacy in Murine Xenograft Models Harboring EGFR T790M Mutations

No data is available on the in vivo antitumor effects of Egfr WT/T790M-IN-1 in xenograft models with the T790M mutation.

Evaluation in Patient-Derived Xenograft (PDX) Models

There are no published studies on the evaluation of this compound in PDX models of lung cancer.

Studies in Genetically Engineered Mouse Models of EGFR-Mutant Lung Adenocarcinoma

Information regarding the assessment of this compound in genetically engineered mouse models is not present in the available literature.

Pharmacodynamic Biomarker Monitoring in Preclinical Systems

There is no accessible data on the monitoring of pharmacodynamic biomarkers following treatment with this compound in preclinical models.

Mechanisms of Acquired Resistance to Third Generation Egfr Wt/t790m in 1 Inhibitors

Emergence of Tertiary EGFR Mutations

One of the primary EGFR-dependent mechanisms of resistance is the development of additional mutations within the EGFR gene itself. These tertiary mutations can interfere with the binding of third-generation inhibitors, thereby restoring the kinase activity of the receptor.

The most well-characterized tertiary mutation is the substitution of cysteine at position 797 with serine (C797S). spandidos-publications.com Third-generation inhibitors like osimertinib (B560133) are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. aacrjournals.org The C797S mutation replaces the crucial cysteine with a serine, which prevents this covalent bond formation, thereby rendering the inhibitor ineffective. spandidos-publications.com

The functional impact of the C797S mutation depends on its allelic context with the T790M mutation:

In cis : When the C797S and T790M mutations are on the same allele, the cancer cells become resistant to both first- and third-generation EGFR TKIs. researchgate.net

In trans : If the C797S and T790M mutations are on different alleles, the cells may be sensitive to a combination of first- and third-generation TKIs. researchgate.net

The T790M mutation itself confers resistance to first-generation inhibitors by increasing the ATP affinity of the EGFR kinase domain, which makes it more difficult for ATP-competitive inhibitors to bind. nih.govresearchgate.net Third-generation inhibitors overcome this by their covalent binding mechanism, a strategy that is thwarted by the C797S mutation. nih.gov

| Allelic Configuration | Description | Sensitivity to 1st-Gen TKIs | Sensitivity to 3rd-Gen TKIs | Potential Treatment Strategy |

|---|---|---|---|---|

| cis | T790M and C797S on the same allele | Resistant | Resistant | Combination of cetuximab with brigatinib or EAI045 spandidos-publications.com |

| trans | T790M and C797S on different alleles | Sensitive | Sensitive | Combination of 1st and 3rd-generation TKIs spandidos-publications.comresearchgate.net |

Beyond C797S, other tertiary mutations in the EGFR kinase domain have been identified that also confer resistance to third-generation inhibitors. These mutations are less common but represent important mechanisms of resistance. aacrjournals.org Research has identified mutations at residues such as L718, G719, L792, and G796. aacrjournals.orgamegroups.org For instance, the L718Q mutation has been shown to confer significant resistance to osimertinib. aacrjournals.org These mutations likely alter the conformation of the ATP-binding pocket, sterically hindering the binding of the inhibitor. aacrjournals.orgamegroups.org

| Mutation | Prevalence in Resistant Cases | Effect on Inhibitor Binding |

|---|---|---|

| L718Q/V | 9.7% aacrjournals.org | Markedly increases the IC50 of osimertinib aacrjournals.org |

| L792F/H | 10.8% aacrjournals.org | Increases the IC50 of osimertinib aacrjournals.org |

| G796S/D | 24.7% (with C797) aacrjournals.org | Contributes to resistance, often co-occurring with C797 mutations aacrjournals.org |

Activation of Alternative Signaling Pathways

EGFR-independent resistance mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the continued inhibition of EGFR. aacrjournals.org

Amplification of the MET proto-oncogene is one of the most common bypass mechanisms. nih.gov MET is a receptor tyrosine kinase that, when amplified, can drive downstream signaling pathways independently of EGFR. d-nb.info MET amplification leads to the activation of the PI3K/AKT pathway through the phosphorylation of ERBB3 (HER3), providing a survival signal that bypasses the EGFR blockade. d-nb.inforesearchgate.net This mechanism is observed in approximately 15-22% of patients who develop resistance to osimertinib. nih.gov

Besides MET, other receptor tyrosine kinases can also be activated to mediate resistance.

AXL: Activation of the AXL receptor tyrosine kinase can induce resistance to third-generation EGFR inhibitors. spandidos-publications.com Activated AXL can interact with EGFR and HER3 to maintain cell survival. spandidos-publications.com

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway can also be abnormally activated, contributing to resistance against third-generation TKIs. nih.gov

HER2/HER3: Amplification of HER2 (ERBB2) is another established resistance mechanism, occurring in about 1-5% of cases resistant to osimertinib. dovepress.comresearchgate.net HER2 can form heterodimers with EGFR and HER3, leading to the activation of downstream signaling. mdpi.com HER3, although kinase-impaired, plays a crucial role in mediating signals to the PI3K/AKT pathway. nih.gov

Alterations in downstream signaling molecules can also uncouple the cell's survival from EGFR signaling.

PTEN loss: The loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, leads to the hyperactivation of this pathway and can cause resistance to EGFR inhibitors. nih.govresearchgate.net

AKT mutations: Activating mutations in AKT can also drive resistance by rendering the pathway constitutively active. cell.com

mTOR pathway: The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR. nih.gov Aberrations in this pathway can sustain cell proliferation and survival despite EGFR inhibition. researchgate.net

Wnt pathway: While less commonly cited as a direct resistance mechanism to third-generation EGFR TKIs in the provided context, the Wnt signaling pathway is a fundamental pathway in cancer that can contribute to therapeutic resistance through various mechanisms, including promoting a cancer stem cell phenotype.

| Pathway | Mechanism | Frequency in Resistant Cases |

|---|---|---|

| MET Amplification | Activation of PI3K/AKT signaling via ERBB3 researchgate.net | ~15-22% nih.gov |

| HER2 Amplification | Activation of downstream signaling through heterodimerization mdpi.com | 1-5% dovepress.com |

| AXL Activation | Interaction with EGFR and HER3 to promote survival spandidos-publications.com | Variable |

| IGF-1R Activation | Activation of MAPK/ERK and PI3K/AKT pathways nih.gov | Variable |

| PTEN Loss | Hyperactivation of the PI3K/AKT pathway nih.gov | Variable |

Histological Transformation in Preclinical Resistance Models

Acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) can manifest through various mechanisms, one of which is histological transformation. This phenomenon involves a change in the tumor's cellular appearance and characteristics from one subtype to another, such as from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC) or squamous cell carcinoma. mdpi.com Preclinical models have been instrumental in elucidating the molecular underpinnings of these transformations.

In preclinical studies, resistance to third-generation EGFR-TKIs is often associated with histological and phenotypic changes, primarily epithelial-mesenchymal transition (EMT) and EMT-related stemness. frontiersin.org EMT is a process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, and gain migratory and invasive properties to become mesenchymal stem cells. Features of EMT, including decreased E-cadherin and increased vimentin expression, have been reported in osimertinib-resistant cell lines. frontiersin.org

Transformation to SCLC is a clinically observed resistance mechanism in 5% to 14% of NSCLC patients treated with EGFR inhibitors. mdpi.comnih.gov While some reviews have stated that SCLC transformation has not been reported in preclinical models, other studies have documented this phenomenon. frontiersin.orgnih.gov For instance, a notable study reported that five out of 37 (14%) resistant tumor biopsies from NSCLC patients treated with EGFR inhibitors showed a transformation to SCLC. nih.gov This study also described a laboratory model where the H1975 (L858R/T790M) lung adenocarcinoma cell line, when made resistant to an irreversible EGFR inhibitor, underwent a marked histological change, developing a spindle-cell morphology associated with EMT. nih.gov In vitro studies have also shown that osimertinib-resistant cells with SCLC transformation exhibit increased sensitivity to chemotherapeutic agents like paclitaxel. nih.gov

The molecular drivers of these transformations are under investigation, with preclinical models suggesting the involvement of key tumor suppressor genes. The loss or mutation of genes such as TP53 and RB1, which are frequently observed in de novo SCLC, are also commonly found in transformed SCLC cases that originated from EGFR-mutant NSCLC. nih.gov

Below are data tables summarizing findings from preclinical research on histological transformation as a mechanism of resistance to third-generation EGFR inhibitors.

Table 1: Types of Histological Transformations in Preclinical Models of Resistance

| Histological Transformation | Preclinical Model | Associated Molecular Changes | Reference |

| Epithelial-Mesenchymal Transition (EMT) | Osimertinib-resistant cell lines | Decreased E-cadherin, Increased vimentin | frontiersin.org |

| Small Cell Lung Cancer (SCLC) | H1975 (L858R/T790M) cell line resistant to an irreversible EGFR inhibitor | Development of spindle-cell morphology | nih.gov |

| Small Cell Lung Cancer (SCLC) | Not specified in vitro models | Loss or mutation of TP53 and RB1 | nih.gov |

| Squamous Cell Carcinoma | Not detailed in preclinical models but observed in patient samples post-TKI | - | mdpi.com |

Table 2: Characteristics of Preclinical Models with Histological Transformation

| Preclinical Model | Method of Resistance Induction | Observed Phenotype | Therapeutic Sensitivities |

| Various NSCLC cell lines | Continuous exposure to increasing concentrations of osimertinib | EMT, increased stemness characteristics | Potential sensitivity to inhibitors of alternative signaling pathways |

| H1975 (L858R/T790M) | Exposure to irreversible EGFR inhibitor PF00299804 | Spindle-cell morphology, EMT | Not specified |

| In vitro osimertinib-resistant cells | Not specified | SCLC transformation | Increased sensitivity to paclitaxel |

These preclinical findings underscore the plasticity of EGFR-mutant lung tumors and highlight the importance of re-biopsy upon progression on third-generation EGFR inhibitors to detect histological changes that may necessitate a shift in treatment strategy. mdpi.com Further research into the precise molecular events driving these transformations is crucial for the development of therapies to overcome this form of resistance.

Strategies for Overcoming Resistance to Egfr Wt/t790m in 1 Inhibitors

Preclinical Combination Therapy Approaches

To combat the complex mechanisms of TKI resistance, researchers are actively investigating combination therapies. These strategies aim to target multiple signaling pathways simultaneously, thereby preventing or overcoming resistance.

Co-targeting EGFR with Inhibitors of Bypass or Downstream Signaling Pathways

Resistance to EGFR inhibitors can arise from the activation of alternative "bypass" signaling pathways that allow cancer cells to survive and proliferate despite EGFR blockade. Preclinical studies have shown promise in combining EGFR inhibitors with agents that target these key bypass or downstream pathways.

c-MET: Amplification of the c-MET gene is a known mechanism of resistance to EGFR TKIs. nih.govoncotarget.com This amplification leads to the activation of the ERBB3-PI3K/AKT pathway, rendering the cancer cells independent of EGFR signaling. oncotarget.com Preclinical data suggest that combining an EGFR TKI with a c-MET inhibitor can overcome this resistance. mdpi.comd-nb.info For instance, the combination of osimertinib (B560133) with crizotinib (B193316) or capmatinib (B1663548) has shown efficacy in overcoming MET-mediated resistance in preclinical models. mdpi.com Similarly, combining a MET inhibitor with afatinib (B358) has been effective in MET-amplified EGFR-mutant cell lines. mdpi.com

MEK: The RAS-RAF-MEK-ERK pathway is a critical downstream signaling cascade of EGFR. ijbs.com Preclinical work has demonstrated that concomitant inhibition of EGFR and MEK can prevent the reactivation of ERK1/2, enhance apoptosis, and inhibit the emergence of resistance. aacrjournals.orgnih.govaacrjournals.org The combination of the third-generation TKI tool compound WZ4002 with the MEK inhibitor trametinib (B1684009) has been shown to prevent the development of acquired resistance in EGFR-mutant lung cancer models. nih.govfrontiersin.org This combination is effective against both T790M-dependent and independent resistance mechanisms. nih.govaacrjournals.org

PI3K/Akt: The PI3K/Akt/mTOR pathway is another crucial downstream signaling route activated by EGFR. ijbs.com Aberrant activation of this pathway, through mechanisms like PIK3CA mutations or loss of the tumor suppressor PTEN, can contribute to TKI resistance. nih.govoncotarget.comijbs.com Preclinical studies have shown that combining EGFR inhibitors with PI3K/Akt pathway inhibitors can be an effective strategy. For example, the combination of gefitinib (B1684475) with the PI3K inhibitor BYL719 has demonstrated a synergistic effect in overcoming resistance in EGFR-mutant NSCLC cells with PI3K/Akt activation. d-nb.info

p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in resistance to EGFR inhibitors. nih.govmdpi.com Preclinical evidence suggests that activation of p38 MAPK can serve as a resistance mechanism. nih.gov In some cellular contexts, inhibiting p38 MAPK can re-sensitize cancer cells to EGFR inhibitors. nih.gov For instance, in cells with EGFR L858R/T790M mutations, the combination of MEK and p38MAPK inhibitors can effectively block EGFR-MET signaling where EGFR inhibitors alone are ineffective. aacrjournals.org

| Bypass/Downstream Pathway | Mechanism of Resistance | Preclinical Combination Strategy | Key Findings |

|---|---|---|---|

| c-MET | Gene amplification leading to ERBB3-PI3K/AKT activation. oncotarget.com | EGFR inhibitor + c-MET inhibitor (e.g., crizotinib, capmatinib). mdpi.com | Overcomes MET-mediated resistance. mdpi.comd-nb.info |

| MEK (RAS-RAF-MEK-ERK) | Reactivation of ERK1/2 signaling. aacrjournals.orgnih.gov | EGFR inhibitor (e.g., WZ4002) + MEK inhibitor (e.g., trametinib). nih.govfrontiersin.org | Prevents emergence of resistance and enhances apoptosis. aacrjournals.orgnih.govaacrjournals.org |

| PI3K/Akt | Aberrant activation via PIK3CA mutations or PTEN loss. nih.govoncotarget.comijbs.com | EGFR inhibitor (e.g., gefitinib) + PI3K inhibitor (e.g., BYL719). d-nb.info | Synergistic effect in overcoming resistance. d-nb.info |

| p38 MAPK | Activation serves as a resistance mechanism. nih.gov | EGFR inhibitor + p38 MAPK inhibitor. nih.gov | Can re-sensitize cells to EGFR inhibition. nih.gov |

Synergistic Combinations with Monoclonal Antibodies Targeting EGFR or Other Receptors

Another promising strategy involves combining EGFR TKIs with monoclonal antibodies that target the extracellular domain of EGFR or other relevant receptors. This dual-targeting approach can lead to a more comprehensive blockade of EGFR signaling.

Cetuximab: Cetuximab is a monoclonal antibody that binds to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization. nih.gov Preclinical studies have demonstrated a synergistic anti-cancer effect when combining cetuximab with an EGFR TKI like erlotinib (B232) or afatinib. ijbs.comnih.gov The combination of afatinib and cetuximab has been shown to overcome T790M-mediated resistance in preclinical models and has shown clinical activity in patients who have developed resistance to first-generation TKIs. frontiersin.orgnih.govnih.govaacrjournals.orgascopost.comnih.gov This combination appears to be effective regardless of the T790M mutation status, suggesting that even tumors without this mutation remain dependent on EGFR signaling. nih.govnih.gov

Amivantamab: Amivantamab is a bispecific antibody that targets both EGFR and c-MET. aacrjournals.orgnih.govjnjmedicalconnect.com Its mechanisms of action include blocking ligand binding, inducing receptor degradation, and directing immune cells to attack tumor cells. nih.govjnjmedicalconnect.commdpi.com Preclinical studies have shown that amivantamab has activity against various EGFR mutations, including exon 20 insertions, as well as T790M and C797S resistance mutations. aacrjournals.orgjnjmedicalconnect.com It has demonstrated potent antitumor activity in NSCLC patient-derived cancer cells by downregulating EGFR and MET signaling pathways. aacrjournals.org

| Monoclonal Antibody | Target | Mechanism of Action | Preclinical Combination Findings |

|---|---|---|---|

| Cetuximab | EGFR (extracellular domain) | Prevents ligand binding and receptor dimerization. nih.gov | Synergistic with EGFR TKIs (erlotinib, afatinib) in overcoming T790M resistance. ijbs.comnih.govnih.gov |

| Amivantamab | EGFR and c-MET | Blocks ligand binding, induces receptor degradation, and directs immune-mediated killing. nih.govjnjmedicalconnect.commdpi.com | Active against various EGFR mutations, including T790M and C797S resistance mutations. aacrjournals.orgjnjmedicalconnect.com |

Development of Fourth-Generation EGFR Inhibitors to Address C797S and Other Resistance Mutations

The emergence of the C797S mutation following treatment with third-generation EGFR TKIs like osimertinib has necessitated the development of a new class of inhibitors. mdpi.comdovepress.com The C797S mutation prevents the covalent binding of irreversible inhibitors, rendering them ineffective. dovepress.comnih.gov Fourth-generation EGFR inhibitors are being designed to overcome this and other resistance mechanisms. amegroups.orgresearchgate.netnih.gov

These next-generation inhibitors include both ATP-competitive and allosteric inhibitors. dovepress.com Several fourth-generation TKIs are currently in preclinical or early clinical development:

TQB-3804: This compound has shown significant inhibitory effects on EGFR triple mutants (e.g., del19/T790M/C797S or L858R/T790M/C797S) in both in vitro and in vivo preclinical models. amegroups.orgpatsnap.com

BLU-945: This inhibitor is designed to target T790M/C797S co-mutations and other resistance mutations that arise after osimertinib treatment. amegroups.orgresearchgate.net

BBT-176: An orally available, non-covalent, reversible ATP-competitive inhibitor designed to overcome C797S-mediated resistance. amegroups.org

BI-732: A potent, selective, and orally available fourth-generation EGFR-TKI that has demonstrated promising activity against C797S-mediated resistance and has shown the ability to penetrate the blood-brain barrier in preclinical models. aacrjournals.org

| Fourth-Generation Inhibitor | Target Resistance Mutation(s) | Key Preclinical Findings |

|---|---|---|

| TQB-3804 | EGFR triple mutants (including C797S). amegroups.orgpatsnap.com | Significant tumor growth inhibition in preclinical models. patsnap.com |

| BLU-945 | T790M/C797S co-mutations. amegroups.orgresearchgate.net | Currently in a Phase I/II clinical trial. amegroups.org |

| BBT-176 | C797S-mediated resistance. amegroups.org | Reversible, ATP-competitive inhibitor with a distinct binding mode. amegroups.org |

| BI-732 | C797S-mediated resistance. aacrjournals.org | Potent, selective, and shows blood-brain barrier penetration. aacrjournals.org |

Exploration of Allosteric Inhibitors and Non-ATP Competitive Binding Modes

A novel and promising strategy to overcome resistance mutations located in the ATP-binding pocket is the development of allosteric inhibitors. dovepress.commdpi.com Unlike traditional TKIs that compete with ATP, allosteric inhibitors bind to a different site on the EGFR protein, inducing a conformational change that inactivates the kinase. dovepress.com This non-ATP competitive binding mode makes them potentially effective against mutations that alter the ATP-binding site, such as T790M and C797S. dovepress.comnih.gov

The development of mutant-selective allosteric inhibitors is a key area of research. dovepress.com These inhibitors are designed to bind specifically to the allosteric pocket that is exposed only in certain mutant forms of EGFR. dovepress.com

EAI045: This was one of the first allosteric inhibitors discovered that can overcome the L858R/T790M mutation, particularly when used in combination with cetuximab. researchgate.net Further studies have shown its effectiveness in mouse models with L858R/T790M/C797S EGFR mutations when combined with cetuximab. researchgate.net

JBJ-04-125-02 and JBJ-09-063: These are more recent allosteric inhibitors that have shown improved potency and selectivity in preclinical models as monotherapy or in combination with other TKIs. dovepress.comresearchgate.net

The exploration of allosteric inhibition represents a paradigm shift in targeting EGFR and holds significant potential for overcoming the challenge of TKI resistance.

Molecular Diagnostics and Biomarker Research for Egfr T790m in Preclinical Contexts

Methodological Advancements for T790M Detection

The accurate detection of the EGFR T790M mutation, often present at low allele frequencies, is fundamental in preclinical studies. Several advanced polymerase chain reaction (PCR) and sequencing techniques have been optimized for high-sensitivity detection.

Droplet Digital PCR (ddPCR) has emerged as a highly sensitive method for the detection and quantification of rare mutations like EGFR T790M in preclinical samples. nih.gov This technology partitions a single PCR sample into thousands of nanoliter-sized droplets, allowing for the absolute quantification of target DNA molecules. nih.gov In preclinical models, ddPCR has demonstrated the ability to detect mutant alleles at frequencies as low as 0.01% to 0.1%. nih.govnih.gov This high sensitivity is particularly valuable for monitoring the emergence of resistance in cell lines or animal models treated with EGFR inhibitors. nih.gov

Studies comparing ddPCR to other methods have consistently highlighted its superior sensitivity, especially in detecting low-abundance mutations. nih.govnih.gov For instance, in comparative analyses with Amplification Refractory Mutation System (ARMS)-PCR, ddPCR identified a higher number of T790M positive samples, particularly when the mutant allele frequency was low. nih.govnih.gov

Table 1: Comparison of ddPCR and ARMS-PCR for T790M Detection

| Feature | Droplet Digital PCR (ddPCR) | Amplification Refractory Mutation System (ARMS)-PCR |

|---|---|---|

| Sensitivity | High (can detect mutant abundance <1%) nih.govnih.gov | Lower than ddPCR, especially for low mutant abundance nih.govnih.gov |

| Concordance with Positive Samples | High amegroups.cn | Lower than ddPCR amegroups.cn |

| Specificity | High amegroups.cn | High amegroups.cn |

| Quantitative Capability | Absolute quantification of mutant copies nih.gov | Relative quantification |

Amplification Refractory Mutation System (ARMS)-PCR is a commonly used method for detecting known point mutations. amegroups.cnnih.gov This technique utilizes allele-specific primers to selectively amplify mutant sequences. While it is a robust and widely accessible method, its sensitivity can be lower compared to ddPCR, particularly for samples with a low fraction of the T790M mutation. nih.govnih.gov Nevertheless, advancements such as the allele-specific competitive blocker (ACB)-ARMS PCR have been developed to enhance sensitivity, reportedly detecting the T790M mutation at levels as low as 0.01%. nih.gov

Real-time PCR-based methods, including the cobas EGFR Mutation Test, are also employed for T790M detection in both tissue and liquid biopsy preclinical samples. nih.govdovepress.com These methods offer a balance of sensitivity, specificity, and turnaround time, making them suitable for routine monitoring in preclinical studies.

Next-Generation Sequencing (NGS) provides a comprehensive approach to mutation detection by enabling the simultaneous analysis of multiple genes and mutations. researchgate.netnih.gov In the context of EGFR T790M, NGS can not only detect the resistance mutation but also identify other concurrent genetic alterations that may contribute to resistance. researchgate.net This makes NGS a powerful tool in preclinical research for exploring the broader genomic landscape of resistance. nih.gov

While NGS is highly effective in identifying mutations, its sensitivity for detecting very low-frequency alleles can be variable and depends on the sequencing depth. amegroups.org However, targeted NGS panels have been shown to detect the T790M mutation in cases where other methods failed, highlighting its utility in uncovering resistance mechanisms that might otherwise be missed. researchgate.net

Liquid Biopsy Applications for Non-Invasive Preclinical Monitoring

Liquid biopsies, which involve the analysis of circulating tumor DNA (ctDNA) from plasma, offer a minimally invasive method for monitoring genetic changes in preclinical models over time. nih.govmdpi.com This approach is particularly advantageous in animal studies where repeated tissue biopsies are challenging. nih.gov The analysis of ctDNA allows for the dynamic tracking of the EGFR T790M mutation, providing insights into the emergence of resistance during treatment with EGFR inhibitors. mdpi.comyoutube.com

Multiple studies have demonstrated the feasibility of using liquid biopsies in conjunction with highly sensitive techniques like ddPCR and NGS to detect T790M. mdpi.commdpi.com While there can be discordance between tissue and plasma results, a positive finding in a liquid biopsy is generally considered a reliable indicator of the presence of the mutation. mdpi.comtargetedonc.com The concordance rate between tissue and plasma testing for T790M has been reported to be around 71.4%. mdpi.com

Table 2: Methodologies for T790M Detection in Liquid Biopsies

| Detection Method | Key Advantages in Preclinical Liquid Biopsy |

|---|---|

| ddPCR | High sensitivity for detecting low-frequency mutations in ctDNA. frontiersin.orgmdpi.com |

| ARMS-PCR | Widely available and provides reliable detection for known mutations. mdpi.com |

| NGS | Comprehensive genomic profiling to identify T790M and other resistance mutations. mdpi.comfrontiersin.org |

Identification of Prognostic and Predictive Biomarkers for Response and Resistance in Preclinical Models

In preclinical models, the EGFR T790M mutation itself is a key predictive biomarker of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). taylorfrancis.comnih.gov Its presence suggests that treatment with inhibitors specifically designed to target this mutation may be effective. Conversely, the absence of T790M in the setting of acquired resistance points to the activation of alternative resistance pathways. nih.gov

Preclinical studies also focus on identifying other biomarkers that can predict response or resistance. For instance, the co-occurrence of other mutations alongside T790M may influence therapeutic outcomes. oncotarget.com Research has indicated that the abundance of the T790M mutant allele could be a prognostic factor, with lower levels potentially correlating with a better response to treatment. nih.gov Furthermore, alterations in signaling pathways such as PI3K/Akt and STAT have been implicated in resistance to EGFR-targeted therapies and are active areas of investigation in preclinical models. ebrary.netdrug-dev.com

Future Research Directions for Egfr Wt/t790m in 1 Compound Class

Investigation of Intrinsic Resistance Mechanisms to Third-Generation Inhibitors

Even with potent third-generation inhibitors, a subset of tumors exhibits intrinsic, or primary, resistance, while others inevitably acquire it. oncotarget.com A primary avenue for future investigation is the deep-seated mechanisms that pre-exist or emerge outside of secondary EGFR mutations.

A major contributor to resistance is the activation of bypass signaling pathways. When EGFR is blocked, cancer cells can reroute signaling through other receptor tyrosine kinases (RTKs) to sustain proliferation. Research has identified MET, AXL, and HER2 amplification as key escape routes. frontiersin.orgspandidos-publications.com Future work should aim to create a comprehensive map of all potential bypass tracks and decipher the molecular triggers for their activation.

Alterations in downstream signaling components also play a crucial role. Mutations in genes such as PIK3CA and KRAS can render upstream EGFR inhibition ineffective by constitutively activating pro-survival pathways. frontiersin.orgaacrjournals.org Studies have noted that PIK3CA mutations are frequently observed in patients resistant to third-generation inhibitors. frontiersin.org Furthermore, non-genetic factors are gaining recognition as drivers of resistance. Epigenetic modifications and large-scale transcriptional reprogramming can induce a drug-tolerant state in cancer cells without any changes to the DNA sequence, representing a critical and less-understood frontier in resistance research. spandidos-publications.com

Table 1: Key Intrinsic and Acquired Resistance Mechanisms to Third-Generation EGFR Inhibitors

| Resistance Category | Mechanism | Key Mediators | Future Research Focus |

|---|---|---|---|

| Bypass Pathways | Activation of alternative receptor tyrosine kinases | MET, AXL, HER2, FGFR frontiersin.orgdovepress.com | Comprehensive identification of all bypass pathways and their activation signals. |

| Downstream Activation | Mutations in downstream signaling molecules | KRAS, BRAF, PIK3CA frontiersin.orgaacrjournals.org | Understanding the functional impact and co-occurrence of these mutations. |

| On-Target Alterations | Acquired secondary and tertiary EGFR mutations | C797S, L718Q, L792 mutations aacrjournals.orgspandidos-publications.com | Development of 4th generation inhibitors to target novel resistance mutations. |

| Phenotypic Changes | Histological and phenotypic transformation | Epithelial-to-Mesenchymal Transition (EMT), transformation to small cell lung cancer. dovepress.com | Elucidating the molecular drivers of cellular transformation. |

Addressing Tumor Heterogeneity and Clonal Evolution in Resistance Development

Tumors are not uniform masses of cells; they are complex ecosystems composed of various cell populations with distinct genetic makeups. tandfonline.com This intratumor heterogeneity is a fundamental driver of drug resistance. nih.gov Treatment with a targeted therapy like an EGFR inhibitor acts as a strong selective pressure, eliminating sensitive cells but allowing rare, pre-existing resistant subclones to survive and expand, ultimately leading to treatment failure. tandfonline.cominoncology.es

Future research must leverage advanced technologies to dissect this complexity. Techniques such as single-cell sequencing and circulating tumor DNA (ctDNA) analysis offer powerful ways to map the clonal architecture of a tumor and track its evolution in real-time. mdpi.com By understanding the evolutionary paths tumors take under therapeutic pressure, it may become possible to design treatment strategies that anticipate and counter resistance. mdpi.com This could involve combination therapies that target multiple subclones simultaneously or sequential therapies that adapt to the changing clonal landscape of the tumor. d-nb.info

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for EGFR Mutations

The sheer scale of chemical possibilities and the intricate biology of EGFR signaling networks present significant hurdles for traditional drug discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by accelerating the identification and design of novel inhibitors. biorxiv.org

AI algorithms can be trained on vast datasets of chemical compounds and their biological activities to perform large-scale virtual screening, identifying promising drug candidates from millions of possibilities in silico. frontiersin.orgbiorxiv.org ML models, such as those using Bayesian inference or deep learning, can predict the binding affinity of novel molecules to specific EGFR mutations, including complex, resistance-conferring ones like the L858R/T790M/C797S triple mutation. acs.orgnih.gov This approach not only speeds up the discovery process but also allows for the design of compounds with entirely new chemical scaffolds, potentially avoiding pre-existing resistance issues. nih.gov For example, studies have used AI to generate thousands of novel molecules and then screened them virtually to find candidates with high predicted affinity for resistant EGFR mutants. frontiersin.org

Table 2: Applications of AI and Machine Learning in EGFR Inhibitor Development

| Application | Description | Impact |

|---|---|---|

| Virtual Screening | Using ML models to predict the activity of compounds in large digital libraries against specific EGFR mutations. frontiersin.org | Rapidly identifies potential lead compounds, reducing time and cost. |

| De Novo Drug Design | Employing generative AI models (e.g., LSTM, GPT-2) to create entirely new molecular structures with desired properties. biorxiv.orgbiorxiv.org | Overcomes limitations of existing chemical scaffolds and explores novel chemical space. |

| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models to predict a molecule's biological activity based on its structure. acs.org | Guides the rational optimization of lead compounds to improve potency and selectivity. |

| Biomarker Identification | Analyzing complex genomic and clinical data to discover biomarkers that predict patient response to specific inhibitors. | Enables personalized medicine by matching patients to the most effective treatments. |

Development of Advanced In Vitro and In Vivo Models for Drug Evaluation

The successful clinical translation of new EGFR inhibitors hinges on the predictive power of preclinical models. Traditional two-dimensional (2D) cell cultures and cell line-derived xenografts often fail to capture the intricate biology of human tumors.

Future research must prioritize the use of more sophisticated models that better recapitulate the patient's disease. Patient-derived organoids (PDOs) are 3D cultures grown from a patient's own tumor cells that preserve the original tumor's heterogeneity and architecture. aacrjournals.orgmdpi.com PDOs have been shown to be highly valuable for high-throughput drug screening and for predicting individual patient responses to therapies, including resistance to anti-EGFR agents. tandfonline.comfrontiersin.org

Similarly, patient-derived xenografts (PDXs), created by implanting fresh human tumor tissue into immunodeficient mice, serve as excellent models for studying drug resistance in a living system. ascopubs.orgresearchgate.netnih.gov PDX models have been instrumental in studying the emergence of resistance to EGFR inhibitors and testing novel combination strategies. d-nb.infoquanterix.com For instance, PDX models have been used to confirm that MET amplification can drive resistance to EGFR TKIs and that combining EGFR and MET inhibitors can overcome this resistance. researchgate.net The development and refinement of these advanced models are critical for evaluating the next generation of compounds in the EGFR WT/T790M-IN-1 class and ensuring that only the most promising candidates advance to clinical trials.

Q & A

Q. What experimental models are most suitable for evaluating EGFR WT/T790M-IN-1's inhibitory efficacy?

Methodological Answer:

- Use EGFR-dependent BaF3 cell lines engineered to express wild-type (WT) EGFR or the T790M resistance mutation. These cells proliferate in an EGF-dependent manner, allowing quantification of inhibitor efficacy via dose-response curves (e.g., IC50 values). Ensure IL-3 deprivation to isolate EGFR-driven proliferation .

- Validate results with patient-derived xenograft (PDX) models or 3D tumor spheroids to recapitulate tumor microenvironment interactions. Include controls for off-target effects using isogenic cell lines without EGFR mutations .

Q. How do structural studies inform the dual-targeting mechanism of this compound?

Methodological Answer:

- Perform molecular docking simulations using EGFR WT and T790M mutant crystal structures (PDB IDs: 1M14, 2JIT) to analyze binding affinity differences. Compare hydrogen bonding and hydrophobic interactions at the ATP-binding pocket .

- Validate computationally predicted interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔG). Correlate with cellular IC50 values to confirm dual-targeting capability .

Q. What standardized assays are recommended for quantifying EGFR inhibition in vitro?

Methodological Answer:

- Use CellTiter-Glo for high-throughput viability assays under EGF-dependent conditions. Normalize data to untreated controls and include gefitinib/erlotinib as comparator inhibitors.

- Pair with Western blotting for phospho-EGFR (Y1068) and downstream markers (e.g., p-AKT, p-ERK) to confirm target engagement. Optimize lysis buffers to preserve phosphorylation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in resistance data for this compound?

Methodological Answer:

- Profile secondary mutations (e.g., C797S, L718Q) via NGS in resistant clones. Use CRISPR-Cas9 knock-in models to validate their functional role in altering drug binding .

- Investigate bypass signaling pathways (e.g., MET amplification, HER3 activation) using RNA-seq or phospho-RTK arrays. Combine this compound with MET inhibitors (e.g., crizotinib) to test synergy in resistant models .

Q. What statistical frameworks are critical for analyzing dose-response heterogeneity in EGFR inhibitor studies?

Methodological Answer:

- Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare efficacy across cell lines.

- For heterogeneous populations, employ Hill slope analysis or population bifurcation models to identify subpopulations with divergent responses. Report 95% confidence intervals for reproducibility .

Q. How should researchers design experiments to differentiate on-target vs. off-target effects of this compound?

Methodological Answer:

- Use EGFR knockout models (e.g., CRISPR-Cas9) to assess off-target cytotoxicity. Compare viability and signaling pathway activation in WT vs. KO cells under identical conditions.

- Perform kinase selectivity profiling (e.g., KinomeScan) at 1 μM inhibitor concentration. Highlight kinases with >50% inhibition and validate functional relevance using siRNA knockdown .

Q. What strategies optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?

Methodological Answer:

- Conduct LC-MS/MS-based PK studies in murine plasma/tumor tissue to measure Cmax, AUC, and half-life. Correlate with PD markers (e.g., tumor EGFR phosphorylation) at matched timepoints.

- Use microdialysis in tumor interstitium to quantify unbound drug concentrations. Model PK/PD relationships using compartmental analysis to guide dosing regimens .

Data Presentation Guidelines

- Table 1 : Example dataset for this compound efficacy in BaF3 models.

| Cell Line | IC50 (nM) | p-EGFR Inhibition (%) | Selectivity Index (WT vs. T790M) |

|---|---|---|---|

| EGFR WT | 12 ± 3 | 92 ± 5 | 1.0 (reference) |

| EGFR T790M | 18 ± 4 | 85 ± 7 | 0.67 |

| EGFR L858R | 15 ± 2 | 88 ± 6 | 0.83 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.